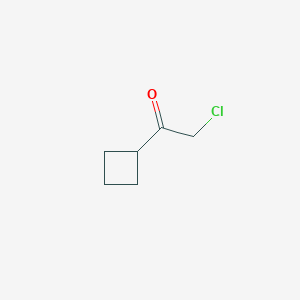![molecular formula C7H10O4 B1419818 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1001907-64-7](/img/structure/B1419818.png)
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Vue d'ensemble
Description
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, also known as DOCA, is a cyclic organic compound that contains a spiro structure. The molecular formula of this compound is C7H10O4 and it has a molecular weight of 158.152 .
Molecular Structure Analysis
The molecular structure of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid consists of a spirocyclic core with two oxygen atoms incorporated in the ring system . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives play a significant role in the field of organic synthesis. Studies have explored various reactions involving this compound, leading to the formation of complex molecular structures:
- Hydrolysis and Derivative Formation: Hydrolysis of related compounds in the presence of sulfuric acid or hydrogen bromide leads to the formation of various organic derivatives, such as tetracyanocyclopropane-1-carboxylic acid and 1,3-dicyanocyclopropane-1,2-dicarboxamide (Kayukova et al., 2007).
- Reactions with Nucleophiles: Reactions with O-centered nucleophiles have been shown to produce alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates and other complex compounds, expanding the versatility of this compound in synthetic chemistry (Kayukova et al., 2006).
- Cycloaddition Reactions: Cycloaddition reactions with Schiff bases produce spiro compounds, highlighting the potential of this compound in creating novel molecular architectures (Tsuno et al., 2006).
Supramolecular Chemistry and Crystallography
The structural characteristics of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives make them suitable for studies in supramolecular chemistry:
- Supramolecular Aggregation: The crystal structures of certain hydroxycarboxylic acid derivatives reveal the influence of the conformation of hydroxymethyl groups on the dimensionality of the supramolecular structures, forming one- or two-dimensional arrangements via hydrogen bonds (Foces-Foces et al., 2005).
Material Science and Corrosion Inhibition
Derivatives of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid have shown potential in material science, particularly in the field of corrosion inhibition:
- Corrosion Inhibition: Spirocyclopropane derivatives have been studied for their effectiveness in protecting materials like mild steel in acidic environments. These compounds have shown good inhibition properties, demonstrating their potential in material protection and sustainability (Chafiq et al., 2020).
Safety And Hazards
According to the Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGOPXPTJDZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669726 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
CAS RN |
1001907-64-7 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)




![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)







